4-Amino-5-fluoronicotinaldehyde
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Overview
Description
4-Amino-5-fluoronicotinaldehyde is an organic compound with the molecular formula C6H5FN2O It is a derivative of nicotinaldehyde, where the amino group is positioned at the 4th carbon and the fluorine atom at the 5th carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoronicotinaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired substitution occurs at the correct positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-fluoronicotinaldehyde can undergo various chemical reactions including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-Amino-5-fluoronicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoronicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
5-Fluoronicotinaldehyde: Similar in structure but lacks the amino group at the 4th position.
4-Fluoronicotinaldehyde: Similar but lacks the amino group, which can significantly alter its reactivity and applications
Uniqueness: 4-Amino-5-fluoronicotinaldehyde is unique due to the presence of both the amino and fluorine groups on the pyridine ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the fluorine atom can influence the compound’s electronic properties and stability .
Properties
Molecular Formula |
C6H5FN2O |
---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
4-amino-5-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9) |
InChI Key |
MUBDVQREEJUNHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)N)C=O |
Origin of Product |
United States |
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